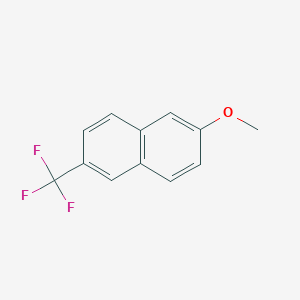

2-Methoxy-6-(trifluoromethyl)naphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in a multitude of chemical research areas. researchgate.netnih.govijpsjournal.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netsolvay.com In medicinal chemistry, the naphthalene nucleus is a versatile platform for designing compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govijpsjournal.comekb.eg A number of naphthalene-based drugs have received FDA approval and are used clinically. nih.govekb.eg The rigid, planar structure of the naphthalene ring system also makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs). The ability to introduce various substituents onto the naphthalene core allows for the fine-tuning of its physical and chemical properties, making it a valuable building block in organic synthesis.

Role of Methoxy (B1213986) and Trifluoromethyl Substituents in Aromatic Systems

The properties of 2-Methoxy-6-(trifluoromethyl)naphthalene are significantly influenced by its two substituents: the methoxy group (-OCH₃) and the trifluoromethyl group (-CF₃). These groups impart distinct electronic and steric effects on the aromatic naphthalene ring.

The methoxy group is an ether functional group consisting of a methyl group bonded to an oxygen atom. ontosight.ai When attached to an aromatic ring, it generally acts as an electron-donating group through resonance, while exhibiting a weaker electron-withdrawing inductive effect. The presence of a methoxy group can alter a molecule's solubility, boiling point, and bioavailability. ontosight.ai

The trifluoromethyl group , in contrast, is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. mdpi.comresearchgate.net This characteristic significantly influences the electronic properties of the aromatic system. ontosight.ai The CF₃ group is known for its high metabolic stability, owing to the strength of the carbon-fluorine bond. mdpi.comresearchgate.net Its incorporation into molecules can enhance lipophilicity, which can improve membrane permeability and binding affinity to biological targets. mdpi.comresearchgate.net The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. ontosight.aimdpi.combohrium.com

| Property | Methoxy Group (-OCH₃) | Trifluoromethyl Group (-CF₃) |

|---|---|---|

| Electronic Effect | Electron-donating (resonance), weakly electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) |

| Influence on Lipophilicity | Can be fine-tuned | Increases lipophilicity |

| Metabolic Stability | Susceptible to oxidative demethylation | High metabolic stability |

| Common Applications | Modulating solubility and bioavailability | Enhancing potency, stability, and membrane permeability in drugs and agrochemicals |

Overview of Related Naphthalene-Based Fluorinated and Alkoxylated Compounds

The study of this compound is informed by research on other naphthalene derivatives bearing either fluorinated or alkoxylated substituents.

Fluorinated Naphthalene Derivatives: The introduction of fluorine or fluorine-containing groups onto the naphthalene scaffold is a common strategy in medicinal chemistry and materials science. solvay.com Fluorination can alter the biological activity and pharmacokinetic properties of molecules. researchgate.net For example, fluorinated 2-hydroxynaphthalene-1-carboxanilides have been investigated for their photosynthesis-inhibiting activity. mdpi.com The position and number of fluorine substituents on the naphthalene ring play a crucial role in determining the compound's properties. mdpi.com Computational studies on trifluoromethyl-substituted naphthalene derivatives have been used to understand the electronic properties and substituent effects in these systems. mdpi.com

The compound this compound uniquely combines features of both these classes, making it an interesting subject for synthetic and mechanistic studies.

| Compound Class | Example Compound | Area of Research Interest |

|---|---|---|

| Fluorinated Naphthalenes | N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Photosynthesis inhibition mdpi.com |

| Trifluoromethylated Naphthalenes | Various poly(CF₃)substituted naphthalenes | Theoretical studies of substituent effects mdpi.com |

| Alkoxylated Naphthalenes | 6-methoxy-2-vinylnaphthalene | Synthetic intermediate nih.gov |

| Alkoxylated Naphthalenes | Novel 6-methoxy naphthalene derivatives | Anti-inflammatory activity ekb.eg |

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound appears to be primarily centered on its use as a building block or intermediate in organic synthesis. Its specific CAS number is 39499-17-7. bldpharm.com The presence of two distinct functional groups at the 2 and 6 positions of the naphthalene core provides opportunities for regioselective chemical transformations.

Emerging areas of research for this compound and its derivatives could potentially include:

Medicinal Chemistry: Given the prevalence of both methoxy and trifluoromethyl groups in pharmaceuticals, derivatives of this compound could be explored as scaffolds for novel therapeutic agents. The combination of an electron-donating and a strong electron-withdrawing group could lead to unique biological activities.

Materials Science: The electronic properties imparted by the substituents might make this compound a candidate for investigation in the field of organic electronics. Further functionalization could lead to novel materials with interesting photophysical properties.

Catalysis: The naphthalene scaffold can be used to design ligands for transition metal catalysis. The electronic asymmetry of this compound could be exploited in the design of new ligand systems.

Probe for Mechanistic Studies: The opposing electronic nature of the methoxy and trifluoromethyl groups makes this molecule an interesting substrate for studying reaction mechanisms and substituent effects in naphthalene systems. mdpi.com

Further investigation is needed to fully characterize the reactivity and properties of this compound and to explore its potential in these and other emerging areas of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

2-methoxy-6-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H9F3O/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11/h2-7H,1H3 |

InChI Key |

KVJCGRHDDQHZIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 6 Trifluoromethyl Naphthalene and Its Structural Congeners

De Novo Construction Approaches to the Naphthalene (B1677914) Core with Trifluoromethylation

De novo synthesis offers the advantage of building the naphthalene ring system with the trifluoromethyl group already incorporated, often providing good control over regioselectivity.

One such approach involves the Bergman cyclization of fluorinated benzo-fused enediynes, which provides a two-step route to fluorinated naphthalene derivatives from commercially available precursors. This method proceeds via a Sonogashira cross-coupling followed by a thermally initiated Bergman cyclization. researchgate.net

Another strategy is the Diels-Alder reaction. For instance, a 6-trifluoromethyl-substituted 2-pyrone can react with benzyne (B1209423) to produce a 1-trifluoromethyl-substituted naphthalene derivative. rsc.org This cycloaddition approach is efficient for constructing the naphthalene core with an embedded trifluoromethyl group.

Furthermore, a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed for the synthesis of trifluoromethylated naphthoquinones, demonstrating a powerful method for constructing trifluoromethylated naphthalene systems. jst.go.jp

A versatile one-pot method for synthesizing C3-perfluoroalkyl-substituted phthalides involves the nucleophilic addition of (perfluoroalkyl)trimethylsilanes to 2-cyanobenzaldehyde, followed by intramolecular cyclization. beilstein-journals.org While this produces a related heterocyclic system, it showcases the principle of incorporating the trifluoromethyl group during the ring-forming process.

Visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes with CF3Br has also been developed, leading to trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles under mild conditions. mdpi.com

Functional Group Interconversions and Modification Strategies for Existing Naphthalene Scaffolds

This approach begins with a pre-formed naphthalene ring and introduces the desired methoxy (B1213986) and trifluoromethyl groups through sequential reactions.

The functionalization of 2-methoxynaphthalene (B124790) is a key step in many synthetic routes. Bromination is a common method to introduce a handle for further transformations. The bromination of 2-methoxynaphthalene can be controlled to yield different isomers. For instance, bromination in acetic acid or propionic acid can lead to 1,6-dibromo-2-methoxynaphthalene (B3014816). epo.orggoogle.com Subsequent regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene with hydrogen and a tungsten carbide catalyst can then produce 2-bromo-6-methoxynaphthalene (B28277). google.com

Alternatively, a process involving the bromination of 2-naphthol (B1666908) to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol (B32079) and subsequent methylation, also yields 6-bromo-2-methoxynaphthalene. google.com The methylation of 6-bromo-2-naphthol can be achieved using dimethyl sulfate (B86663) in the presence of sodium hydroxide. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Methoxynaphthalene | Br2, Acetic Acid; then Fe | 2-Bromo-6-methoxynaphthalene | epo.orggoogle.com |

| 2-Methoxynaphthalene | HBr, peroxidic compound | 1,6-Dibromo-2-methoxynaphthalene | google.com |

| 1,6-Dibromo-2-methoxynaphthalene | H2, Tungsten carbide | 2-Bromo-6-methoxynaphthalene | google.com |

| 2-Naphthol | Br2; then reduction; then methylation | 6-Bromo-2-methoxynaphthalene | google.com |

| 6-Bromo-2-naphthol | Dimethyl sulfate, NaOH | 6-Bromo-2-methoxynaphthalene | google.com |

Once a suitable precursor like 6-bromo-2-methoxynaphthalene is obtained, the trifluoromethyl group can be introduced. Palladium-catalyzed trifluoromethylation is a powerful and widely used method. This reaction typically involves the cross-coupling of an aryl halide with a trifluoromethyl source in the presence of a palladium catalyst and a suitable ligand. northeastern.edunih.govnortheastern.eduresearchgate.net For example, 6-bromo-2-methoxynaphthalene can be subjected to palladium-catalyzed trifluoromethylation to yield the target compound, 2-methoxy-6-(trifluoromethyl)naphthalene.

The Ullmann reaction, which traditionally involves the copper-mediated coupling of aryl halides, can also be adapted for trifluoromethylation. byjus.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction typically requires harsh conditions, but modern variations have been developed.

Another approach is the innate C-H trifluoromethylation of heterocycles, where the regioselectivity can be influenced by the choice of solvent. nih.gov

| Precursor | Reaction Type | Key Reagents | Product | Reference |

| 6-Bromo-2-methoxynaphthalene | Palladium-catalyzed trifluoromethylation | Pd catalyst, ligand, CF3 source | This compound | nih.govresearchgate.net |

| 6-Bromo-2-methoxynaphthalene | Ullmann-type reaction | Cu, CF3 source | This compound | byjus.comorganic-chemistry.org |

Multi-Component and Catalytic Synthetic Routes

Palladium-catalyzed cross-coupling reactions are not only used for introducing the trifluoromethyl group but are also fundamental in constructing more complex biaryl structures. For instance, the Suzuki coupling reaction between 2,6-dibromonaphthalene (B1584627) and a suitable boronic acid derivative can be used to synthesize various naphthalene-based compounds. nih.gov Similarly, the Sonogashira coupling reaction of 2,6-dibromonaphthalene with terminal alkynes provides access to ethynyl-substituted naphthalenes. nih.gov These methods offer a versatile platform for the synthesis of a wide range of naphthalene derivatives.

Friedel-Crafts acylation of 2-methoxynaphthalene is a well-established method for introducing acyl groups onto the naphthalene ring. ntu.edu.twrsc.orgbas.bgresearchgate.net The reaction of 2-methoxynaphthalene with acetic anhydride (B1165640) in the presence of a metal triflate catalyst, such as Sb(OTf)3 or Ga(OTf)3, can afford 2-acetyl-6-methoxynaphthalene (B28280) in high yield. capes.gov.br This ketone can then serve as a versatile intermediate for the synthesis of various analogs. The regioselectivity of the acylation is highly dependent on the reaction conditions, including the solvent and catalyst used. rsc.org

The Betti reaction, a three-component condensation of 2-naphthol, an aldehyde, and an amine, provides a straightforward route to aminobenzylnaphthols. mdpi.comresearchgate.net This reaction allows for the creation of a diverse library of naphthalene-based compounds with potential biological activity.

| Reaction Type | Starting Materials | Product Type | Reference |

| Suzuki Coupling | 2,6-Dibromonaphthalene, Boronic acid | Di-substituted naphthalene | nih.gov |

| Sonogashira Coupling | 2,6-Dibromonaphthalene, Terminal alkyne | Di-substituted naphthalene | nih.gov |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene, Acetic anhydride | Acetyl-methoxynaphthalene | ntu.edu.twbas.bgcapes.gov.br |

| Betti Reaction | 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthol | mdpi.comresearchgate.net |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its structural analogs hinges on the careful optimization of reaction conditions to maximize product yield and purity. Research in this area focuses on key transformations, such as the introduction of the trifluoromethyl group onto the naphthalene core. A representative study on the nucleophilic trifluoromethylation of a closely related structural congener, methyl 2-naphthoate (B1225688), provides valuable insights into the critical parameters influencing the reaction's success. This process, which converts the ester functional group into a trifluoromethyl ketone, serves as a model for understanding the optimization strategies applicable to the synthesis of trifluoromethylated naphthalenes.

The optimization of this transformation typically begins with the screening of various bases and solvents. For instance, in the trifluoromethylation of methyl 2-naphthoate using fluoroform (HCF3) as the trifluoromethyl source, a range of bases and solvents have been systematically evaluated to identify the most effective combination. beilstein-journals.org

Initial investigations often explore the efficacy of common bases such as potassium tert-butoxide (t-BuOK). When t-BuOK was employed as the base in a solvent like triglyme (B29127), the desired trifluoromethyl ketone was obtained, albeit in a modest yield of 29%. beilstein-journals.org This initial result prompted the exploration of other solvents, including tetrahydrofuran (B95107) (THF) and toluene (B28343). However, these alternative solvents proved to be less effective, with THF affording a mere 5% yield and toluene resulting in no product formation, highlighting the crucial role of the solvent in this reaction. beilstein-journals.org

Further optimization efforts have focused on the evaluation of different bases. The use of potassium hexamethyldisilazane (B44280) (KHMDS) as the base in triglyme led to a significant improvement in the yield of the trifluoromethyl ketone, which increased to 57%. beilstein-journals.org This enhancement underscores the impact of the base's nature on the reaction's efficiency. The reaction time is another critical parameter that is often optimized. For the KHMDS/triglyme system, it was found that a reaction time of 4 hours was sufficient to achieve a 76% yield. beilstein-journals.org

The following table summarizes the key findings from a systematic optimization study for the trifluoromethylation of methyl 2-naphthoate, a structural congener of this compound. beilstein-journals.org

| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | t-BuOK (2.0) | triglyme | overnight | 29 |

| 2 | t-BuOK (2.0) | THF | overnight | 5 |

| 3 | t-BuOK (2.0) | toluene | overnight | 0 |

| 4 | t-BuOK (4.0) | triglyme | overnight | 25 |

| 5 | KHMDS (2.0) | triglyme | overnight | 57 |

| 6 | KHMDS (2.0) | tetraglyme | overnight | 59 |

| 7 | KHMDS (2.0) | diglyme | overnight | 29 |

| 8 | KHMDS (2.0) | triglyme | 4 | 76 |

| 9 | KHMDS (2.0) | triglyme | 4 | 75 (71) |

These detailed research findings demonstrate that the selection of an appropriate base and solvent system, along with the optimization of reaction time, is paramount for achieving high yields in the synthesis of trifluoromethylated naphthalene derivatives. The superior performance of the KHMDS/triglyme system in this case study provides a strong starting point for the development of synthetic routes to this compound and other related compounds. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Methoxy 6 Trifluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen atom environments.

Carbon-13 and Proton NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-Methoxy-6-(trifluoromethyl)naphthalene are expected to exhibit distinct signals corresponding to the methoxy (B1213986) group, the trifluoromethyl group, and the naphthalene (B1677914) ring system.

In the ¹H NMR spectrum , the methoxy group protons (-OCH₃) would likely appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. This signal is anticipated in the range of δ 3.9-4.0 ppm. The six aromatic protons on the naphthalene ring will present as a complex pattern of multiplets. Protons on the methoxy-substituted ring are expected to be more shielded (appear at a lower ppm) compared to those on the trifluoromethyl-substituted ring, due to the electron-donating nature of the methoxy group and the electron-withdrawing nature of the trifluoromethyl group.

The ¹³C NMR spectrum will show signals for the methoxy carbon, the carbons of the naphthalene ring, and the trifluoromethyl carbon. The methoxy carbon is expected to resonate at approximately δ 55-60 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, at a characteristic downfield shift. The carbon atoms of the naphthalene ring will display a range of chemical shifts influenced by the substituents. The carbon attached to the methoxy group (C-2) will be significantly deshielded, while the carbon attached to the trifluoromethyl group (C-6) will also be deshielded, but to a different extent. The electron-donating methoxy group generally causes an upfield shift (shielding) for the ortho and para carbons, while the electron-withdrawing trifluoromethyl group leads to a downfield shift (deshielding) for the carbons in its vicinity.

Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | 3.9 - 4.0 | Singlet |

| Aromatic-H | 7.1 - 8.2 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

| -OCH₃ | 55 - 60 |

| Naphthalene C1-C10 | 105 - 140 |

| -CF₃ | 120 - 130 (quartet) |

Dynamic NMR Spectroscopic Investigations

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes. For this compound, DNMR studies could potentially investigate the rotational barrier of the methoxy group around the C-O bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in the observation of distinct conformers. However, at room temperature, it is expected that the rotation of the methoxy group would be rapid, leading to a time-averaged spectrum. There is currently no specific published research on the dynamic NMR spectroscopy of this compound.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Analysis of Characteristic Vibrational Frequencies

The FT-IR and Raman spectra of this compound will be dominated by vibrations of the naphthalene ring, the methoxy group, and the trifluoromethyl group.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C-O-C stretching (ether linkage): The asymmetric and symmetric stretching of the C-O-C bond in the methoxy group will give rise to strong bands, typically in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-F stretching: The C-F bonds of the trifluoromethyl group will exhibit very strong and characteristic absorption bands in the region of 1350-1100 cm⁻¹.

Naphthalene ring C=C stretching: These vibrations will appear in the 1650-1450 cm⁻¹ region.

For the parent compound 2-methoxynaphthalene (B124790), characteristic IR absorption bands are observed for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com The presence of the trifluoromethyl group in this compound would add strong C-F stretching bands to this spectral profile.

Predicted Characteristic Vibrational Frequencies for this compound This table is predictive and based on established group frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong |

| C-F Stretch | 1350 - 1100 | Very Strong |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1075 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene aromatic system. For 2-methoxynaphthalene, typical absorption maxima are observed in the ranges of 220-240 nm and 280-300 nm. ijpsjournal.com The introduction of the trifluoromethyl group at the 6-position is not expected to dramatically shift these absorption maxima, as it does not extend the conjugation of the naphthalene system. However, subtle shifts (either bathochromic or hypsochromic) may occur due to the electronic influence of the CF₃ group.

Predicted UV-Vis Absorption Maxima for this compound This table is predictive and based on data for 2-methoxynaphthalene.

| λmax Range (nm) | Associated Transition |

| 220 - 240 | π-π |

| 280 - 300 | π-π |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₁₂H₉F₃O), the expected molecular weight is approximately 226.19 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 226.

Characteristic fragmentation patterns would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺ (m/z = 211).

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at [M-31]⁺ (m/z = 195).

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion could lose CO, giving a fragment at [M-15-28]⁺ (m/z = 183).

Loss of a fluorine radical (•F): While less common, loss of a fluorine atom from the trifluoromethyl group could occur, leading to a fragment at [M-19]⁺ (m/z = 207).

Loss of CF₃ radical (•CF₃): Cleavage of the C-C bond between the naphthalene ring and the trifluoromethyl group would result in a fragment at [M-69]⁺ (m/z = 157).

Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation pathways.

| m/z | Proposed Fragment |

| 226 | [M]⁺ |

| 211 | [M-CH₃]⁺ |

| 195 | [M-OCH₃]⁺ |

| 183 | [M-CH₃-CO]⁺ |

| 157 | [M-CF₃]⁺ |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

No crystallographic data is available for this compound in the searched scientific literature.

This analysis requires atomic coordinates from a solved crystal structure, which is not currently available.

This analysis is dependent on the crystallographic information file (CIF), which could not be located for this compound.

This computational analysis is performed based on the results of a single crystal X-ray diffraction experiment, which has not been reported for this compound.

Computational and Quantum Chemical Studies of 2 Methoxy 6 Trifluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometric, energetic, and spectroscopic properties of molecules. For substituted naphthalene (B1677914) systems, DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data where available. researchgate.netresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 2-Methoxy-6-(trifluoromethyl)naphthalene, the geometry is optimized to a minimum on the potential energy surface. The naphthalene core is expected to be largely planar. The primary geometrical parameters of interest are the bond lengths, bond angles, and dihedral angles associated with the methoxy (B1213986) and trifluoromethyl substituents.

The orientation of the methoxy group relative to the naphthalene ring is a key feature. The C-O-C bond angle and the dihedral angle defining the position of the methyl group with respect to the aromatic ring are determined. Similarly, the C-C bond connecting the trifluoromethyl group to the ring and the C-F bond lengths and F-C-F bond angles are calculated. The presence of the bulky and highly electronegative -CF₃ group and the -OCH₃ group can induce minor distortions in the planarity of the naphthalene ring. Energetic analysis provides the total energy of the optimized structure, which serves as a baseline for calculating other properties like stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for Key Functional Groups (Note: Data is conceptually derived based on typical DFT results for similar structures.)

| Parameter | Predicted Value |

| Naphthalene C-C Bond Lengths | ~1.37 - 1.43 Å |

| C-O (Aromatic-Methoxy) Bond Length | ~1.36 Å |

| C-O (Methoxy-Methyl) Bond Length | ~1.43 Å |

| C-C (Aromatic-CF₃) Bond Length | ~1.50 Å |

| C-F (Trifluoromethyl) Bond Length | ~1.34 Å |

| C-O-C Bond Angle | ~118° |

| F-C-F Bond Angle | ~107° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the structure and assign specific vibrational modes to observed spectral bands. researchgate.net

The vibrational spectrum of this compound would be characterized by modes arising from the naphthalene core, the methoxy group, and the trifluoromethyl group.

Trifluoromethyl (-CF₃) Group Vibrations: The -CF₃ group is expected to show strong characteristic absorption bands. The symmetric and asymmetric C-F stretching modes typically appear in the region of 1100-1350 cm⁻¹. Bending and rocking modes for this group would be found at lower frequencies.

Methoxy (-OCH₃) Group Vibrations: The methoxy group exhibits characteristic vibrations such as the C-H stretching modes of the methyl group (typically 2850-2970 cm⁻¹), and the asymmetric and symmetric C-O-C stretching vibrations. Studies on analogous molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) show asymmetric C-O stretching bands between 1210 and 1310 cm⁻¹ and symmetric stretching bands between 1010 and 1050 cm⁻¹. researchgate.net

Naphthalene Core Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the fused rings typically occur in the 1400-1650 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Based on data from analogous compounds like 2-methoxy-3-(trifluoromethyl)pyridine researchgate.net)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl C-H Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong |

| -CF₃ Asymmetric Stretch | ~1300 | Very Strong |

| -CF₃ Symmetric Stretch | ~1150 | Very Strong |

| C-O-C Asymmetric Stretch | 1220 - 1280 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1050 | Medium |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity, stability, and optical properties. This involves examining the distribution of electrons and the energies of the molecular orbitals.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. aimspress.com The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group will lower the energy of the LUMO. researchgate.net Consequently, the HOMO is likely to be localized more on the methoxy-substituted ring, and the LUMO may have significant density near the trifluoromethyl-substituted ring. The combined effect of these substituents is predicted to result in a relatively small HOMO-LUMO gap, indicating a molecule with potential for charge-transfer interactions. researchgate.net

Table 3: Conceptual FMO Properties

| Parameter | Description | Predicted Influence |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Increased by -OCH₃ group |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Decreased by -CF₃ group |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating higher reactivity |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Low value, indicating a "soft" molecule |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Intermediate value |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the highly electronegative oxygen atom of the methoxy group and the fluorine atoms of the trifluoromethyl group. researchgate.net These regions represent the sites most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the naphthalene ring and the methyl group will exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. nih.gov The MEP map provides a clear, visual representation of the charge polarization induced by the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent charge delocalization from a filled "donor" NBO to an empty "acceptor" NBO, leading to molecular stabilization. researchgate.net

Photophysical Property Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra and other photophysical properties of molecules. For compounds related to this compound, TD-DFT calculations have been employed to understand their behavior in different solvent environments. For instance, studies on similar Schiff bases have shown that the surrounding medium can significantly influence the electronic transitions. nih.govresearchgate.net

Theoretical calculations, often performed using functionals like B3LYP with various basis sets, can elucidate the nature of electronic excitations. epstem.net These calculations help in assigning the absorption bands observed in experimental UV-vis spectra to specific molecular orbital transitions, such as π → π* and n → π* transitions. researchgate.net The predicted absorption wavelengths are often in good agreement with experimental data, validating the computational approach. nih.gov

Table 1: Predicted Photophysical Data for Analogous Naphthalene Derivatives

| Property | Calculated Value | Method | Solvent |

| λmax (nm) | ~310 - 432 | TD-DFT | Ethanol, DMSO |

| Excitation Energy (eV) | Varies | TD-DFT | Gas Phase, Solvents |

| Oscillator Strength | Varies | TD-DFT | Gas Phase, Solvents |

Nonlinear Optical (NLO) Property Calculations

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods are instrumental in predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. The key parameters determining a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). physchemres.org

Density Functional Theory (DFT) is a widely used method to calculate these properties. For related naphthalene derivatives, such as 6-methoxy-2-naphthaldehyde, studies have indicated NLO activity. researchgate.net Theoretical calculations on similar molecular systems have shown that the presence of donor-acceptor groups can enhance the NLO response. physchemres.org The calculated values of β can be used to predict the second-harmonic generation (SHG) efficiency, a critical measure of NLO performance. physchemres.orgresearchgate.net

Table 2: Calculated NLO Properties for Structurally Similar Compounds

| Property | Calculated Value | Method | Basis Set |

| Dipole Moment (μ) | Varies | DFT | Varies |

| Polarizability (α) | Varies | DFT | Varies |

| First Hyperpolarizability (β) | Varies | DFT | Varies |

Note: This table is illustrative and based on general findings for NLO calculations on organic molecules due to the lack of specific data for this compound.

Thermodynamic Property Calculations

Quantum chemical calculations can provide accurate predictions of various thermodynamic properties, such as thermal energy, heat capacity, and entropy. tennessee.eduepstem.net These calculations are typically performed using DFT methods, like B3LYP, combined with a suitable basis set. epstem.nettennessee.edu

For naphthalene and its derivatives, theoretical studies have successfully calculated these properties in the ideal gas state. tennessee.edu The calculations involve optimizing the molecular geometry and performing a full normal-mode analysis to obtain vibrational frequencies. tennessee.edu The predicted thermodynamic parameters are often in excellent agreement with available experimental data, with errors typically being very small. tennessee.edu These theoretical insights are crucial for understanding the stability and reactivity of the compound under different temperature conditions. tennessee.edu

Table 3: Representative Calculated Thermodynamic Properties for Naphthalene Derivatives

| Property | Calculated Value | Units | Method |

| Zero-point vibrational energy | Varies | Kcal/Mol | DFT |

| Thermal correction to Energy | Varies | Kcal/Mol | DFT |

| Thermal correction to Enthalpy | Varies | Kcal/Mol | DFT |

| Sum of electronic and thermal Free Energies | Varies | Kcal/Mol | DFT |

| Entropy (S) | Varies | Cal/Mol-Kelvin | DFT |

| Heat Capacity (Cv) | Varies | Cal/Mol-Kelvin | DFT |

Note: This table presents the types of thermodynamic data that can be calculated, based on studies of related compounds. epstem.net

Investigations of Tautomeric Equilibria and Stability

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of many organic compounds. Computational studies are invaluable for investigating the relative stabilities of different tautomeric forms. nih.govnih.govresearchgate.net

For Schiff bases derived from hydroxyl naphthaldehydes, theoretical calculations using DFT have been employed to assess the phenol-imine and keto-amine tautomeric equilibrium. nih.govresearchgate.net These studies often reveal that the stability of a particular tautomer can be highly dependent on the solvent environment. nih.gov For instance, the phenol-imine form might be more stable in the solid state, while a mixture of both forms may exist in solution. nih.gov The calculated energy differences between tautomers can be used to predict their equilibrium populations. researchgate.net While direct studies on this compound are not available, the principles derived from analogous systems provide a framework for understanding its potential tautomeric behavior.

Photophysical Properties and Excited State Dynamics of 2 Methoxy 6 Trifluoromethyl Naphthalene

Chiroptical Spectroscopy: Fluorescence-Detected Exciton-Coupled Circular Dichroism (FDCD)

Fluorescence-Detected Exciton-Coupled Circular Dichroism (FDCD) is a powerful chiroptical technique that offers significant advantages in sensitivity and selectivity for structural studies of organic molecules compared to conventional absorbance-based Circular Dichroism (CD). columbia.edu While standard CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, FDCD detects the difference in fluorescence intensity resulting from excitation by this polarized light. columbia.edu Under ideal conditions where a sample's emission is directly proportional to its absorbance, both methods yield the same dichroic information. columbia.edu

The utility of the FDCD method is particularly evident in the application of the exciton (B1674681) chirality method, which is a nonempirical approach to determine the absolute configuration or conformation of chiral substrates in solution. columbia.edu This method relies on through-space coupling between two or more chromophores. The resulting interaction generates intense, bisignate CD spectra, known as Cotton effects, the sign of which directly indicates the sense of chirality between the electric transition moments of the interacting chromophores. columbia.edu

The 2-methoxynaphthalene (B124790) moiety is an excellent fluorophore for the FDCD exciton chirality method. columbia.edu Studies on model compounds, such as those incorporating 6-methoxy-2-naphthoate, have demonstrated that this chromophore provides FDCD spectra that are in good agreement with conventional CD spectra. columbia.edu The primary advantage of using FDCD is its enhanced sensitivity, which allows for the analysis of samples at much lower concentrations than required for traditional CD measurements. columbia.edursc.org However, a potential limitation of FDCD can arise if the sample exhibits significant fluorescence polarization, leading to solution anisotropy and a deviation of the FDCD spectrum from the absorbance-based CD data. columbia.edu When fluorescence polarization is negligible, the solution is considered isotropic, ensuring good agreement between FDCD and conventional CD. columbia.edu

Table 1: Comparison of Conventional CD and FDCD Spectroscopy

| Feature | Conventional Circular Dichroism (CD) | Fluorescence-Detected Circular Dichroism (FDCD) |

|---|---|---|

| Principle | Measures differential absorption of polarized light. columbia.edu | Measures differential fluorescence from excitation by polarized light. columbia.edu |

| Sensitivity | Lower sensitivity. | Increased sensitivity, allowing for lower sample concentrations. columbia.edursc.org |

| Selectivity | Detects all absorbing species. | Detects only fluorescent species, offering higher selectivity. columbia.edu |

| Potential Artifacts | Less prone to artifacts from emission phenomena. | Can be affected by fluorescence polarization and sample anisotropy. columbia.edu |

Photochemical Reactions and Degradation Pathways

The naphthalene (B1677914) scaffold, particularly when substituted with electron-donating groups like a methoxy (B1213986) group, is known to undergo specific photochemical reactions upon excitation. These pathways are often initiated by the formation of highly reactive intermediates such as radical cations in the excited state.

Photodecarboxylation is a characteristic degradation pathway for certain naphthalene derivatives, particularly those bearing a carboxylic acid or ethanoic acid moiety. While direct studies on 2-methoxy-6-(trifluoromethyl)naphthalene are not available, research on analogous compounds provides insight into this process. For instance, the radical cation of 1-naphthylethanoic acid has been shown to undergo rapid decarboxylation with a rate constant (k) of approximately 5 x 10⁵ s⁻¹. rsc.org This reaction proceeds through the loss of carbon dioxide from the radical cation intermediate, leading to the formation of a corresponding benzyl-type radical. rsc.org The efficiency of such photochemical reactions can be influenced by the presence of electron-withdrawing groups like the trifluoromethyl group, which can affect the stability of the radical cation intermediate. researchgate.net Photocatalytic strategies have been developed that utilize radical decarboxylation to achieve C-CF₃ bond formation under mild conditions. nih.gov

The formation of a radical cation is a key initial step in many photochemical degradation pathways of naphthalene derivatives. rsc.org These reactive species can be generated in the excited state through various mechanisms, including direct photoionization. rsc.org Laser flash photolysis studies on naphthalene and its derivatives have demonstrated that radical cations can be formed in aqueous acetonitrile (B52724) solution via biphotonic ionization using 248 nm light. rsc.org

Once formed, the naphthalene radical cation is highly reactive. rsc.org It can react rapidly with nucleophiles or even with the parent substrate molecule. rsc.org For example, the naphthalene radical cation reacts with water with a rate constant of approximately 4 x 10⁴ s⁻¹. rsc.org The presence of substituents on the naphthalene ring, such as the methoxy and trifluoromethyl groups, influences the electronic properties and therefore the stability and subsequent reactivity of the radical cation intermediate. researchgate.net The formation of these electronically and vibrationally excited radical cations is a critical event that can lead to "hot" reactions, yielding various radical and non-radical degradation products. nih.gov

Table 2: Reactivity of Naphthalene Radical Cations

| Reaction Type | Reactant | Approximate Rate Constant | Reference |

|---|---|---|---|

| Decarboxylation | 1-Naphthylethanoic Acid Radical Cation | k ≈ 5 x 10⁵ s⁻¹ | rsc.org |

| Reaction with Nucleophile | Water | k ≈ 4 x 10⁴ s⁻¹ | rsc.org |

Reactivity and Reaction Mechanisms of 2 Methoxy 6 Trifluoromethyl Naphthalene and Its Analogues

Metalation and Deprotonation Regioselectivity

The regioselectivity of metalation and deprotonation reactions on substituted naphthalenes is dictated by the directing ability of the substituents. The methoxy (B1213986) group is a well-established ortho-directing group, capable of coordinating with organolithium reagents to direct deprotonation to an adjacent position. Conversely, the trifluoromethyl group is a strong electron-withdrawing group that increases the acidity of aromatic protons, although its directing effects in metalation are less straightforward and can be influenced by the reaction conditions and reagents used.

In the case of 2-methoxy-6-(trifluoromethyl)naphthalene, deprotonation is expected to be influenced by both groups. The methoxy group at the C-2 position would primarily direct metalation to the C-1 and C-3 positions. However, the strong inductive effect of the trifluoromethyl group at the C-6 position enhances the acidity of protons on the same ring. The precise outcome of regioselectivity would depend on the specific base used, solvent, and temperature, representing a competitive scenario between the directing capabilities of the methoxy group and the proton-acidifying effect of the trifluoromethyl group.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The dual substitution on the naphthalene (B1677914) core creates a nuanced landscape for aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attacks are governed by the electron density of the aromatic ring. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org In the context of the 2-methoxynaphthalene (B124790) system, this corresponds to the C-1 (ortho) and C-6 (para) positions. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing nature, directing electrophiles to the meta position.

In this compound, the ring bearing the methoxy group is significantly more activated towards electrophilic attack than the ring with the trifluoromethyl group. Therefore, electrophilic substitution is overwhelmingly favored on the methoxy-substituted ring. Between the possible positions, the C-1 position is the most likely site of attack. Studies on the Friedel-Crafts acylation of 2-methoxynaphthalene show that substitution patterns can be influenced by reaction conditions, but attack on the activated ring is predominant. stackexchange.comechemi.com The presence of the deactivating CF₃ group at C-6 further disfavors substitution on that ring and reinforces the directing effect towards the C-1 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org The trifluoromethyl group at the C-6 position strongly activates the naphthalene ring for nucleophilic attack, particularly at positions ortho and para to it (C-5 and C-7). Aryl halides with electron-withdrawing substituents are particularly susceptible to this type of reaction. libretexts.org

While a methoxy group typically acts as an electron-donating group, under certain conditions, particularly in benzyne-mediated mechanisms, its inductive effect can become significant. stackexchange.com In classical SNAr reactions, the primary activating factor for this compound is the trifluoromethyl group, making the C-5 and C-7 positions susceptible to substitution if a suitable leaving group is present at one of those sites. The reaction generally proceeds via a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems. nih.govnih.gov

Cycloaddition Reactions for Naphthalene Core Functionalization

The aromaticity of the naphthalene core makes it generally resistant to cycloaddition reactions. However, dearomative cycloaddition reactions provide a powerful method for generating three-dimensional, sp³-rich scaffolds from flat aromatic compounds. semanticscholar.orgnih.gov One such strategy involves the visible-light-mediated energy transfer catalysis for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with dienophiles like vinyl benzenes. semanticscholar.org

This reaction has been shown to be effective with structurally diverse 2-acyl naphthalenes. semanticscholar.org Consequently, a derivative of this compound, such as 2-acetyl-6-(trifluoromethyl)naphthalene, could serve as a suitable substrate for this transformation. The reaction proceeds to form bicyclo[2.2.2]octa-2,5-diene scaffolds, demonstrating a valuable method for functionalizing the naphthalene core and accessing complex molecular architectures. semanticscholar.orgnih.gov

Derivatization Reactions for Structure-Property Relationship Studies

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). nih.gov These compounds are of significant interest in coordination chemistry and medicinal applications. upi.edu

Derivatives of this compound can be converted into Schiff bases to study structure-property relationships. A common synthetic route involves the initial functionalization of the naphthalene core to introduce a carbonyl or an amine group. For instance, formylation of the naphthalene ring would yield an aldehyde that can be subsequently reacted with various substituted primary amines in a solvent like ethanol, often with acid catalysis, to produce the corresponding Schiff base. nih.gov

Table 1: General Synthesis of Schiff Base Derivatives

| Naphthalene Precursor | Reactant | Reaction Type | Product Class |

|---|---|---|---|

| 6-Methoxy-2-naphthaldehyde derivative | Substituted Primary Amine (R-NH₂) | Condensation | Schiff Base (Imine) |

| 6-Methoxy-2-naphthylamine derivative | Substituted Aldehyde (R-CHO) | Condensation | Schiff Base (Imine) |

Formation of Pyrazole and Thiazole Ring Systems

Pyrazole and thiazole heterocycles are important scaffolds in medicinal chemistry. globalresearchonline.net Syntheses of these ring systems often begin with α,β-unsaturated ketones, also known as chalcones. ekb.eg A chalcone derived from this compound can serve as a versatile precursor.

Pyrazoles: The reaction of a chalcone derivative with hydrazine or a substituted hydrazine is a classic and efficient method for constructing the pyrazoline ring, which can be subsequently oxidized to a pyrazole. ekb.eg

Thiazoles: Thiazole rings can be formed via the Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide. Alternatively, chalcone precursors can be used to react with reagents like thiourea to form thiazine derivatives, which can be further modified. Studies have reported the synthesis of hybrid molecules containing naphthalene, pyrazole, and thiazole rings, highlighting the synthetic utility of these building blocks for creating complex bioactive compounds. nih.gov

Table 2: Synthesis of Pyrazole and Thiazole Derivatives from a Naphthalene-Chalcone Precursor

| Starting Material | Key Reagent | Heterocyclic Product |

|---|---|---|

| 1-(6-Methoxy-2-naphthyl)-3-aryl-prop-2-en-1-one | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazoline/Pyrazole |

| α-Bromo-chalcone derivative | Thiourea (CH₄N₂S) | Aminothiazole |

Synthesis of Chalcone and Isocoumarin Derivatives

Chalcones: Chalcones are bi-aromatic α,β-unsaturated ketones that serve as key intermediates in the biosynthesis of flavonoids and as precursors for various heterocyclic systems. ekb.eg The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone derivative and a benzaldehyde derivative. nih.govresearchgate.net To synthesize a chalcone from this compound, an acetyl group would first need to be introduced onto the naphthalene ring, likely at the C-1 or C-5 position, to form an acetonaphthone derivative. This intermediate can then be condensed with a variety of substituted benzaldehydes to yield a library of chalcones. epa.gov

Isocoumarins: Isocoumarins are isomers of coumarins with the oxygen atom of the lactone ring adjacent to the fused benzene ring. Their synthesis can be achieved through several routes. One common method involves the cyclization of ortho-substituted benzoic acids. For a naphthalene-based system, this would involve a 2-carboxy-naphthalene derivative with a suitable one-carbon substituent at the C-3 position. Another approach is the palladium-catalyzed carbonylation and cyclization of ortho-halobenzoic acids with terminal alkynes. Adapting this to the target molecule would require initial functionalization to introduce the necessary carboxylic acid and halo- or alkynyl- functionalities at adjacent positions on the naphthalene ring.

Applications of 2 Methoxy 6 Trifluoromethyl Naphthalene in Advanced Materials and Optoelectronics

Organic Semiconductors and Electronic Materials

Substituted naphthalenes are a significant class of polycyclic aromatic hydrocarbons investigated for their semiconductor properties. tandfonline.com The electronic characteristics of these materials can be precisely tuned by introducing functional groups onto the naphthalene (B1677914) core. The presence of a π-electron conjugated system is a prerequisite for their semiconducting behavior. tandfonline.com In 2-Methoxy-6-(trifluoromethyl)naphthalene, the methoxy (B1213986) group increases the electron density of the aromatic system, while the trifluoromethyl group withdraws electron density. This intramolecular charge transfer characteristic is highly desirable for creating materials with tailored electronic behaviors for applications in devices like organic field-effect transistors (OFETs). Derivatives of naphthalene-diimide (NDI), for example, are well-studied n-type organic semiconductors. rsc.org The functionalization of the naphthalene core is a key strategy for developing novel organic semiconductors with specific charge transport properties. rsc.org

The design of advanced organic electronic materials is heavily reliant on the ability to predict and control their frontier molecular orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's electronic and optical properties.

Density Functional Theory (DFT) calculations are a common method for computing the FMO energy levels of such molecules. researchgate.netsamipubco.com For instance, DFT studies on various substituted naphthalenes have shown how different functional groups systematically alter the HOMO-LUMO gap. researchgate.netresearchgate.net While specific experimental values for this compound are not widely reported, the expected effects of its substituents can be summarized based on established principles.

Table 1: Predicted Influence of Substituents on Naphthalene Frontier Orbital Energies

| Compound/Substituent | Effect on HOMO Level | Effect on LUMO Level | Expected Effect on HOMO-LUMO Gap |

| Naphthalene (unsubstituted) | Baseline | Baseline | Baseline (~4.8 eV) rsc.org |

| Methoxy (-OCH₃) Group | Raises Energy | Minor Effect | Decrease |

| Trifluoromethyl (-CF₃) Group | Minor Effect | Lowers Energy | Decrease |

| This compound | Raised | Lowered | Significant Decrease |

This table is generated based on established principles of substituent effects on aromatic systems. rsc.orgresearchgate.netresearchgate.net

Fluorescent Probes and Dyes for Sensing Applications

Naphthalene derivatives are widely used as fluorophores in the design of fluorescent probes for detecting various analytes, including metal ions and biological molecules. mdpi.comnih.gov The fluorescence properties of these probes, such as intensity and emission wavelength, can be modulated by the binding of a target analyte. nih.govtandfonline.com The design often involves coupling the naphthalene fluorophore to a specific recognition group. researchgate.net

The push-pull electronic structure of this compound makes it an intriguing candidate for developing solvatochromic or polarity-sensitive dyes. The significant change in dipole moment between the ground and excited states in such molecules often leads to fluorescence emission that is highly sensitive to the polarity of the surrounding environment. Furthermore, the naphthalene core can be functionalized to create chemosensors. For example, naphthalene-based Schiff base probes have been synthesized to selectively detect ions like Al³⁺ and Zn²⁺, where the coordination with the metal ion enhances or quenches the fluorescence signal through mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). nih.govbohrium.com The synthesis of such probes often starts from functionalized naphthalene precursors, which are modified to include a binding site for the target analyte. nih.govnih.gov

Components in Photovoltaic Devices (e.g., Perovskite Solar Cells)

In the architecture of perovskite solar cells (PSCs), hole transport materials (HTMs) and electron transport materials (ETMs) are crucial for efficiently extracting and transporting charge carriers from the perovskite absorber layer to the electrodes. rsc.org Organic semiconductors based on aromatic cores are extensively researched for these layers. nih.gov

Naphthalene derivatives have been incorporated into both HTMs and ETMs. For instance, molecules with a naphthalene core flanked by electron-donating triphenylamine (B166846) groups have been successfully used as HTMs in inverted perovskite devices. researchgate.net On the other hand, naphthalene diimides (NDIs) are a prominent class of n-type materials used as ETMs. rsc.orgnih.gov The performance of these materials is highly dependent on their energy levels (HOMO/LUMO) aligning appropriately with the perovskite's energy bands to facilitate charge transfer. nih.gov

The trifluoromethyl group is known to be beneficial in materials for PSCs, as it can enhance stability and passivate defects at the perovskite interface. nih.gov Given its electronic properties, this compound could serve as a valuable building block for synthesizing more complex HTMs or ETMs. The methoxy group could enhance solubility and hole-transporting character, while the trifluoromethyl group could improve electron-accepting properties and material stability.

Electroluminescent Materials

Naphthalene derivatives are also explored for their potential in organic light-emitting diodes (OLEDs). The unique photophysical properties of substituted naphthalenes make them suitable for use as emitters or hosts in the emissive layer of OLEDs. Research has been conducted on the electroluminescent properties of molecules containing naphthalene units, such as naphthalene end-capping bis-anthracene derivatives. jst.go.jp Functionalized naphthalene diimides have also been investigated for their potential in optoelectronic applications, including electroluminescence. rsc.orgacs.org The fluorescence quantum yield and emission color can be tuned by modifying the substituents on the naphthalene core, which alters the HOMO-LUMO gap and the radiative decay pathways of excitons. acs.org The push-pull nature of this compound suggests it could exhibit interesting electroluminescent properties, potentially as a blue-emitting material, although specific studies on this compound for OLEDs are not widely documented.

Role as Synthetic Intermediates in Fine Chemical Synthesis

One of the most established roles for functionalized naphthalenes is as versatile intermediates in organic synthesis. Compounds like 2-bromo-6-methoxynaphthalene (B28277) are key precursors in the multi-step synthesis of important pharmaceuticals. google.comsigmaaldrich.com For example, it is a well-known intermediate for the anti-inflammatory drug Naproxen. google.com

These bromo-derivatives serve as a handle for introducing other functional groups through cross-coupling reactions. This compound itself can be synthesized from such precursors, or it can be used as a more advanced intermediate. The presence of the methoxy group directs further electrophilic substitution, while the trifluoromethyl group imparts specific properties such as increased metabolic stability and lipophilicity, which are highly valued in medicinal chemistry. The synthesis of fine chemicals and active pharmaceutical ingredients often relies on such pre-functionalized building blocks to construct complex molecular targets efficiently. orgsyn.orggoogle.com

Q & A

Q. What are the validated synthetic routes for 2-Methoxy-6-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination or coupling strategies:

- Difluoromethylation : Reacting 6-methylnaphthalene derivatives with difluorocarbene precursors (e.g., difluoromethyltriphenylphosphonium bromide) under basic conditions .

- Cross-Coupling : Suzuki-Miyaura reactions using boronic acid intermediates (e.g., trifluoromethyl-substituted aryl boronic acids) with naphthalene halides, optimized via palladium catalysts .

- Cyanide Substitution : Converting nitrile precursors (e.g., 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile) through hydrolysis or reduction .

Key Factors : Solvent choice (e.g., THF for polar reactions), temperature control (60–100°C for fluorination), and catalyst loading (0.5–2 mol% Pd for coupling) critically affect purity (>90%) and yield (60–85%) .

Q. How do structural features like methoxy and trifluoromethyl groups influence physicochemical properties?

Methodological Answer:

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electronic Effects : Methoxy groups act as electron donors (via resonance), while trifluoromethyl groups are electron-withdrawing, creating a polarized aromatic system. This duality stabilizes intermediates in nucleophilic substitution .

- Steric Effects : The trifluoromethyl group at position 6 introduces steric hindrance, reducing reactivity at adjacent positions but favoring meta-substitution in electrophilic reactions .

Validation : Comparative studies using analogs (e.g., 1-Bromo-6-(trifluoromethyl)naphthalene) confirm these trends via HPLC and DFT calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across experimental models?

Methodological Answer:

- Risk of Bias Assessment : Use tiered frameworks (e.g., High/Moderate/Low Confidence tiers) to evaluate study validity. Key criteria include exposure characterization accuracy, randomization, and blinding .

- Cross-Model Analysis : Compare in vitro (e.g., hepatic microsomal assays) and in vivo (rodent) metabolic profiles to identify species-specific detox pathways .

- Meta-Analysis : Pool data from 720+ screened studies (as in the 2024 Toxicological Profile) using fixed/random-effects models to quantify heterogeneity .

Example : Discrepancies in hepatotoxicity may arise from differential CYP450 metabolism; address via isoform-specific inhibition assays .

Q. What experimental designs minimize bias in assessing genotoxicity or metabolic pathways?

Methodological Answer:

- Blinding : Ensure personnel are blinded to dose groups during outcome assessment to reduce detection bias .

- Dose Randomization : Use stratified randomization for exposure levels (e.g., 0.1–100 mg/kg) to mitigate selection bias .

- Outcome Predefinition : Specify primary endpoints (e.g., DNA adduct levels) before initiating studies to avoid attrition/exclusion bias .

Validation : Studies rated "High Confidence" in the Toxicological Profile met ≥3/4 criteria (e.g., complete outcome reporting, exposure accuracy) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Screen against cytochrome P450 isoforms (CYP1A1, CYP2E1) using crystal structures (PDB IDs: 4I3V, 6MZF) to predict metabolic sites .

- Isotope Labeling : Track -labeled metabolites in hepatic microsomes via -NMR to identify detoxification pathways .

- Transcriptomic Profiling : Use RNA-seq to map gene expression changes (e.g., Nrf2/ARE pathways) in exposed cell lines .

Case Study : Anticancer activity predictions (per ) require validation in xenograft models with dose-response metrics (IC, LD) .

Q. What strategies improve reproducibility in environmental fate or biodegradation studies?

Methodological Answer:

- Standardized Media : Use OECD-compliant soil/water matrices for partitioning studies (log K ~3.5) .

- Microbial Consortia : Employ defined bacterial mixes (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions to assess degradation half-lives (t) .

- QA/QC Protocols : Spike recovery tests (85–115%) and inter-lab validation for LC-MS/MS quantification .

Data : Environmental monitoring data from the Toxicological Profile show low persistence in water (t <7 days) but moderate soil adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.